3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione
Description
3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione is a complex organic compound with a unique structure that includes a piperazine ring substituted with hydroxymethyl and methylsulfanyl groups
Properties
CAS No. |
677021-07-7 |
|---|---|
Molecular Formula |
C8H14N2O3S |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-(hydroxymethyl)-6-(2-methylsulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3S/c1-14-3-2-5-7(12)10-6(4-11)8(13)9-5/h5-6,11H,2-4H2,1H3,(H,9,13)(H,10,12) |
InChI Key |
JOPNRSQAOCANMK-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=O)NC(C(=O)N1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione typically involves multiple steps. One common method includes the reaction of a piperazine derivative with formaldehyde and a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the methylsulfanyl group can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxymethyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)piperazine-2,5-dione: Lacks the methylsulfanyl group, which may affect its reactivity and applications.
6-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione: Lacks the hydroxymethyl group, which may influence its biological activity.
Uniqueness
3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione is unique due to the presence of both hydroxymethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Biological Activity
3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione, also known as 3,6-bis[2-(methylthio)ethyl]piperazine-2,5-dione, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₈N₂O₂S₂
- Molecular Weight : 262.392 g/mol
- Density : 1.152 g/cm³
- Boiling Point : 558.8°C at 760 mmHg
- Flash Point : 291.8°C
Pharmacological Effects
Research indicates that compounds containing the piperazine moiety often exhibit diverse biological activities, including:
- Antidepressant Properties : Similar piperazine derivatives have been shown to interact with serotonin receptors, suggesting potential antidepressant effects. For instance, vortioxetine, a piperazine-based drug, acts on multiple serotonin receptors to enhance mood and cognitive function .
- Antimicrobial Activity : Some studies have reported that piperazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
The specific mechanisms through which 3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione exerts its effects remain under investigation. However, it is hypothesized that:
- The compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
- It could potentially inhibit certain enzymes or receptors involved in disease processes.
Case Studies
- Antidepressant Activity :
- Cytotoxicity :
Data Table: Biological Activities of Piperazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
